molecular formula C20H15FN2O B4981902 2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B4981902
M. Wt: 318.3 g/mol
InChI Key: LTRLYQCWADDXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as FPQ, is a synthetic compound that belongs to the quinazolinone family. FPQ exhibits various biochemical and physiological effects, making it an interesting compound for scientific research. In

Mechanism of Action

2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone exerts its biological effects through the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound also inhibits the activity of protein kinase C, an enzyme involved in cellular signaling pathways. These inhibitory effects contribute to the anticancer and antiviral properties of this compound.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also inhibits the replication of various viruses, including HIV and herpes simplex virus. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound exhibits a wide range of biological activities, making it a versatile tool for studying various cellular pathways. However, this compound also has some limitations. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments. Additionally, this compound can exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for research involving 2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound. Finally, this compound could be used as a tool for studying the role of various cellular pathways in the progression of other diseases, such as diabetes and cardiovascular disease.
Conclusion
In conclusion, this compound is a synthetic compound with various biological activities that make it an interesting tool for scientific research. Its anticancer, antiviral, and neuroprotective properties, among others, have been extensively studied. This compound has several advantages for laboratory experiments, but also has some limitations. Future research on this compound could lead to the development of new therapeutic agents and a better understanding of disease progression.

Synthesis Methods

2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multistep process involving the reaction of 4-fluoroaniline and benzaldehyde with ammonium acetate and acetic anhydride. The reaction mixture is then subjected to reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been widely used in scientific research due to its various biological activities. It has been shown to exhibit anticancer, antiviral, and antifungal properties. This compound has also been used as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been used as a tool for studying the role of various cellular pathways in disease progression.

Properties

IUPAC Name

2-(4-fluorophenyl)-3-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O/c21-15-12-10-14(11-13-15)19-22-18-9-5-4-8-17(18)20(24)23(19)16-6-2-1-3-7-16/h1-13,19,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRLYQCWADDXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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